molecular formula C6H11ClO3S B2565593 2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride CAS No. 1782312-69-9

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride

Cat. No.: B2565593
CAS No.: 1782312-69-9
M. Wt: 198.66
InChI Key: GMEYYKNUPPSKLQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride (CAS 1782312-69-9) is a specialized organic building block with the molecular formula C 6 H 11 ClO 3 S and a molecular weight of 198.67 g/mol . This compound belongs to the class of sulfonyl chlorides, a group known for their high reactivity as synthetic intermediates . The structure features a sulfonyl chloride group (-S(=O) 2 Cl) attached to an ethane chain that is further functionalized with a methoxy group and a cyclopropyl ring, a combination that offers unique steric and electronic properties. In research applications, this reagent is primarily valued for its ability to efficiently introduce the 2-cyclopropyl-2-methoxyethane-sulfonyl moiety into target molecules. It reacts readily with nucleophiles in a manner typical of sulfonyl chlorides . Its primary applications include the synthesis of sulfonamides through reaction with primary or secondary amines , and the formation of sulfonate esters upon reaction with alcohols. The cyclopropyl group is of particular interest in medicinal and agrochemical chemistry for its potential to confer conformational restraint, improve metabolic stability, or modify the physicochemical properties of a compound. As such, this reagent is a valuable tool for researchers in drug discovery, chemical biology, and materials science. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions. The chemical safety information is typically outlined in the associated Safety Data Sheet (SDS), which should be consulted prior to use.

Properties

IUPAC Name

2-cyclopropyl-2-methoxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEYYKNUPPSKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of 2-Cyclopropyl-2-methoxyethanol with a sulfonyl chloride reagent. One common method is to react 2-Cyclopropyl-2-methoxyethanol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C6H11O2+HSO3ClC6H11ClO3S+HCl\text{C6H11O2} + \text{HSO3Cl} \rightarrow \text{C6H11ClO3S} + \text{HCl} C6H11O2+HSO3Cl→C6H11ClO3S+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Sulfonamide, sulfonate esters, and sulfonate salts.

    Reduction: Sulfonyl hydride.

    Oxidation: Sulfonic acids.

Scientific Research Applications

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Material Science: It is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.

    Biological Research: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonates, can interact with biological targets, including enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Cyclopropyl-2-methoxyethane-1-sulfonyl Chloride and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Profile (GHS)
This compound 1782312-69-9 C₆H₁₁ClO₃S 198.67 Cyclopropane, methoxy, sulfonyl chloride H314, H335
(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride 1955548-58-9 C₅H₇ClF₂O₂S 204.62 Difluorocyclopropane, sulfonyl chloride Not specified
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S 156.14 Sulfonate salt, alkene No explicit hazards listed
O-Propyl methylphosphonothionochloridate 18005-37-3 C₄H₁₀ClOPS 164.60 Phosphonothioate, propyl ester Schedule 2B04 (chemical control relevance)

Key Observations:

Cyclopropane Derivatives :

  • Both this compound and (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride feature strained cyclopropane rings, which can enhance reactivity in ring-opening reactions. However, the latter’s difluoro and methyl substituents may confer greater steric hindrance and electronic effects compared to the methoxy group in the target compound.

Sulfonyl Chloride vs. Sulfonate :

  • Sodium 2-methylprop-2-ene-1-sulphonate lacks the reactive sulfonyl chloride group, existing instead as a sulfonate salt. This renders it less reactive in nucleophilic substitutions but more stable for applications like surfactants or ionic polymers.

Its Schedule 2B04 classification under chemical control agreements highlights its dual-use risk compared to sulfonyl chlorides.

Reactivity and Hazard Profiles

  • Target Compound : The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, prone to hydrolysis, and reactive with amines or alcohols. Its H314/H335 hazards align with typical sulfonyl chlorides, requiring stringent handling (P280 gloves/eye protection) .

Biological Activity

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form sulfonamides, which have been extensively studied for various therapeutic applications, including antibacterial and antifungal properties.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group attached to a methoxyethane backbone, with a sulfonyl chloride functional group. Its chemical formula is C8H15ClO3SC_8H_{15}ClO_3S, and it has a molecular weight of approximately 226.72 g/mol. The presence of the sulfonyl chloride group is crucial as it enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.

Antibacterial Properties

Research indicates that compounds containing sulfonyl chloride groups often exhibit significant antibacterial activity. For instance, studies on related sulfonamides have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is essential for bacterial growth and replication.

Table 1: Antibacterial Efficacy of Sulfonamides

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound AE. coli31 ± 0.127.81
Compound BS. aureus28 ± 0.1010.00
This compoundTBDTBDTBD

These findings suggest that this compound may possess similar antibacterial properties, although specific data on its efficacy remains limited.

Enzyme Inhibition

Sulfonamides have also been explored for their role as enzyme inhibitors. The structural characteristics of this compound may allow it to act as a bioisostere for carboxylic acids in enzyme inhibition pathways. This property is particularly relevant in drug design, where modifying existing compounds can lead to enhanced potency and selectivity against target enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including those related to the compound . These derivatives were tested against a range of bacterial strains, revealing promising results in terms of both antibacterial activity and low toxicity profiles.

In another study focused on enzyme inhibition, several sulfonamide compounds were evaluated for their ability to inhibit specific targets involved in metabolic pathways. The results indicated that modifications to the sulfonamide structure could significantly affect binding affinity and inhibitory potency.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-2-methoxyethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sulfonation and chlorination steps. A common approach is reacting cyclopropane-containing precursors with chlorosulfonic acid or thionyl chloride under inert atmospheres (e.g., nitrogen) to minimize hydrolysis . Key variables include:

  • Temperature control : Elevated temperatures (40–60°C) accelerate sulfonation but may degrade sensitive cyclopropane rings.
  • Solvent selection : Dichloromethane or toluene is preferred for stabilizing intermediates .
  • Stoichiometry : Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion to sulfonyl chloride .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer: Stability studies should employ:

  • HPLC-UV to monitor degradation products.
  • Kinetic analysis using Arrhenius plots for thermal stability (e.g., 25–60°C) .
  • pH profiling (e.g., pH 2–9 buffers) to assess hydrolysis susceptibility. Sulfonyl chlorides hydrolyze rapidly in basic media (t₁/₂ < 1 hr at pH 9) .

Critical Note : Cyclopropane ring stability may require low-temperature NMR (e.g., 4°C) to prevent ring-opening during analysis .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during nucleophilic substitutions involving the sulfonyl chloride group?

Answer: Regioselectivity is influenced by:

  • Steric effects : Bulky nucleophiles favor attack at the less hindered sulfonyl site.
  • Electronic effects : Electron-withdrawing groups (e.g., cyclopropane) activate the sulfonyl chloride for SN2 mechanisms.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Case Study : In reactions with amines, competing sulfonamide formation vs. cyclopropane ring-opening can occur. Pre-activation of amines (e.g., as tosylates) reduces side reactions .

Q. How do computational methods (e.g., DFT, MD simulations) predict reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity indices to predict sulfonyl chloride reactivity (e.g., Fukui functions) .
  • Molecular Dynamics (MD) : Simulates binding to serine hydrolases or proteases, identifying potential covalent inhibition sites .
  • Contradictions : Some studies report divergent predictions due to solvent model limitations (implicit vs. explicit solvation) .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Answer: Discrepancies arise from:

  • Conformational isomerism : Cyclopropane ring puckering causes splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Impurity artifacts : Trace thionyl chloride in crude samples distorts IR peaks. Purify via column chromatography (silica gel, hexane:EtOAc) before analysis .
  • Cross-validation : Compare with structurally analogous compounds (e.g., 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride, CID 1535312-81-2) .

Q. How does the cyclopropane moiety influence the compound’s reactivity in comparison to non-cyclopropane sulfonyl chlorides?

Answer:

  • Steric strain : Cyclopropane’s angle strain increases sulfonyl chloride electrophilicity by 15–20% (kinetic studies) .

  • Electronic effects : The methoxy group donates electron density, partially offsetting cyclopropane’s electron-withdrawing effect .

  • Comparative Data :

    CompoundHydrolysis Rate (pH 7)Reference
    2-Cyclopropyl analog2.8 × 10⁻³ s⁻¹
    2-Methyl analog1.5 × 10⁻³ s⁻¹

Methodological Recommendations

  • Synthetic Protocols : Use Schlenk-line techniques for air-sensitive steps .
  • Analytical Workflows : Combine LC-MS and 2D NMR (HSQC, HMBC) for unambiguous structural assignment .
  • Safety : Handle in fume hoods; sulfonyl chlorides release HCl gas upon hydrolysis .

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